

analytical methods for monitoring reactions with 2-Hydroxypyridine

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Compound of Interest

Compound Name: 2-Hydroxypyridine

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An Application Guide to Analytical Methods for Monitoring Reactions with **2-Hydroxypyridine**

Abstract

2-Hydroxypyridine and its tautomer, 2-pyridone, are foundational structures in medicinal chemistry and materials science. Monitoring reactions involving this moiety is critical for process optimization, impurity profiling, and kinetic analysis. However, the inherent keto-enol tautomerism presents a significant analytical challenge, often leading to poor chromatography and ambiguous results if not properly addressed. This guide provides a comprehensive overview of robust analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for the effective monitoring of reactions involving **2-hydroxypyridine**. We present detailed, field-tested protocols, explain the rationale behind methodological choices, and offer insights into data interpretation to empower researchers, scientists, and drug development professionals.

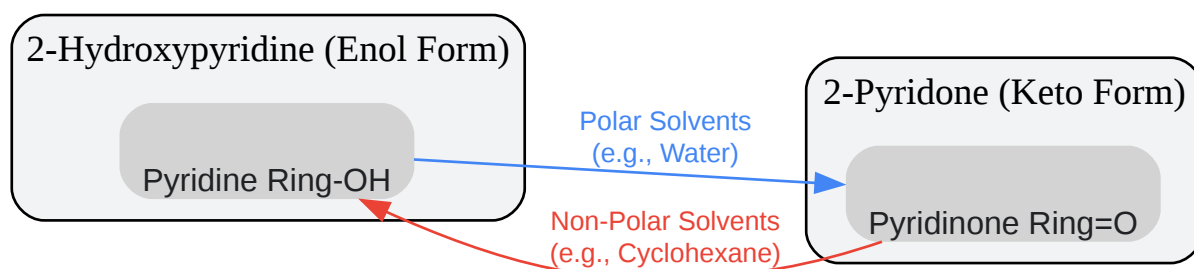
The Core Analytical Challenge: Tautomerism

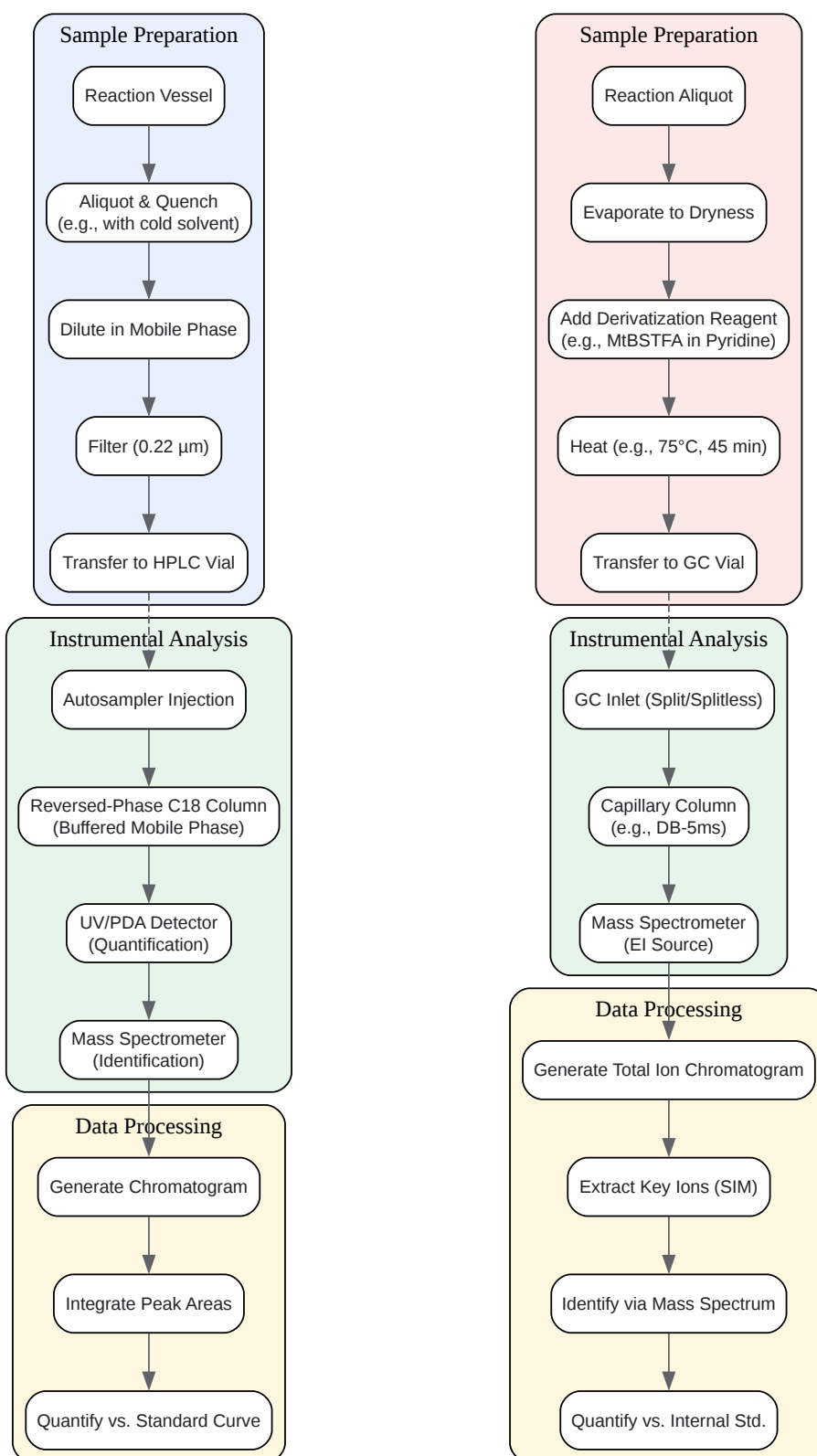
2-Hydroxypyridine (the enol or lactim form) exists in a dynamic equilibrium with its more stable amide tautomer, 2-pyridone (the keto or lactam form)[1][2]. This equilibrium is highly sensitive to the local environment, particularly solvent polarity.

- In Non-Polar Solvents: The **2-hydroxypyridine** (enol) form is favored[1].

- In Polar Solvents (e.g., water, alcohols): The 2-pyridone (keto) form predominates[1][3].

This tautomerism is the primary obstacle in analytical method development. During chromatographic separation, if the conditions allow for on-column interconversion, it results in broadened, split, or tailing peaks, making accurate quantification impossible[4]. Therefore, the central goal of any analytical method is to "lock" the molecule into a single, stable form for the duration of the analysis.





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